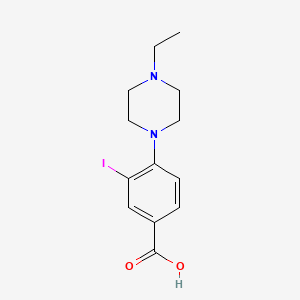
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne is an organic compound with a complex structure that includes both an alkyne and an alkene functional group
Preparation Methods
The synthesis of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne typically involves multi-step organic reactions. One common method includes the use of ethoxyethanol as a starting material, which undergoes a series of reactions including alkylation, elimination, and coupling reactions to form the desired product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Chemical Reactions Analysis
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different ethers or alcohols.
Addition: The alkyne and alkene groups can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.
Scientific Research Applications
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These functional groups can interact with molecular targets such as enzymes, leading to changes in their activity or function.
Comparison with Similar Compounds
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can be compared with other compounds that have similar functional groups:
(E)-12-(1-Methoxyethoxy)dodec-5-en-3-yne: Similar structure but with a methoxy group instead of an ethoxy group.
This compound: Similar structure but with different substituents on the alkyne or alkene groups.
This compound: Compounds with similar chain lengths but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, which can be exploited in various chemical and biological applications.
Properties
CAS No. |
58763-67-0 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(E)-12-(1-ethoxyethoxy)dodec-5-en-3-yne |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h8-9,16H,4-5,10-15H2,1-3H3/b9-8+ |
InChI Key |
AFFLAKUHPBBSGC-CMDGGOBGSA-N |
Isomeric SMILES |
CCC#C/C=C/CCCCCCOC(C)OCC |
Canonical SMILES |
CCC#CC=CCCCCCCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



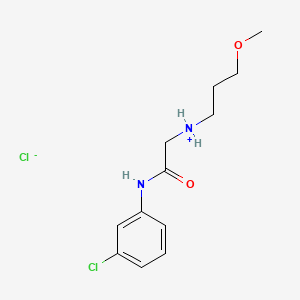
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
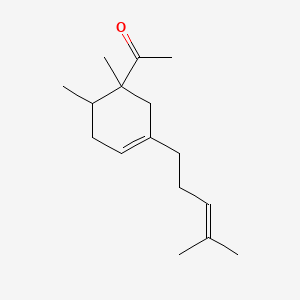
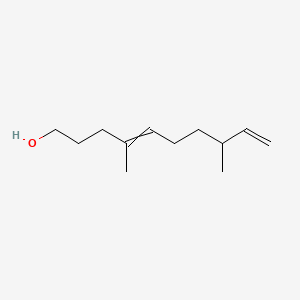
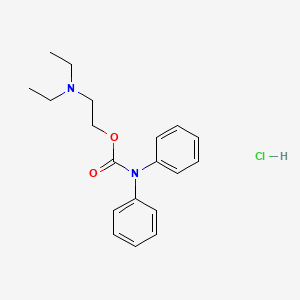
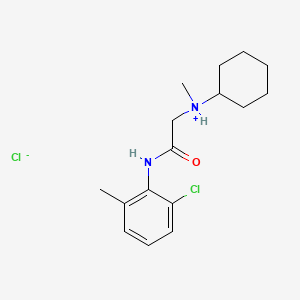

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
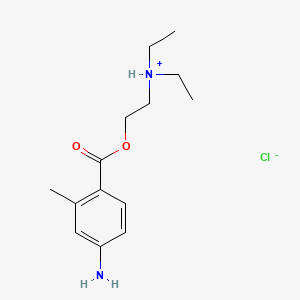
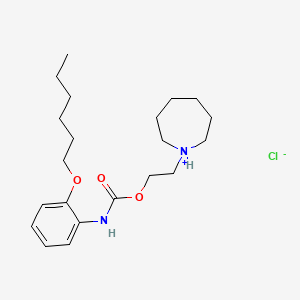
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
